Bienvenue dans la boutique en ligne BenchChem!

Didesmethyl Erlotinib Hydrochloride Salt

LC-MS/MS Therapeutic Drug Monitoring Bioanalytical Method Validation

Didesmethyl Erlotinib Hydrochloride Salt (CAS 183320-12-9) is the O-didesmethylated secondary metabolite of erlotinib, used exclusively as a certified reference standard for pharmaceutical impurity profiling, therapeutic drug monitoring (TDM), and bioanalytical method validation. It is analytically distinct from erlotinib and its primary metabolite OSI-420, with a validated quantification range of 0.15–10 ng/mL (LLOQ 0.15 ng/mL) vs. 25–5000 ng/mL for erlotinib. This standard is critical for ICH Q3A/Q3B-compliant impurity methods, ANDA submissions, and LC-MS/MS assay development, ensuring accurate peak identification and regulatory compliance in erlotinib drug substance and drug product analysis.

Molecular Formula C20H20ClN3O4
Molecular Weight 401.8 g/mol
CAS No. 183320-12-9
Cat. No. B021405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDidesmethyl Erlotinib Hydrochloride Salt
CAS183320-12-9
Synonyms2,2’-[[4-[(3-Ethynylphenyl)amino]-6,7-quinazolinediyl]bis(oxy)]bis-ethanol Monohydrochloride; 
Molecular FormulaC20H20ClN3O4
Molecular Weight401.8 g/mol
Structural Identifiers
SMILESC#CC1=CC(=CC=C1)NC2=NC=NC3=CC(=C(C=C32)OCCO)OCCO.Cl
InChIInChI=1S/C20H19N3O4.ClH/c1-2-14-4-3-5-15(10-14)23-20-16-11-18(26-8-6-24)19(27-9-7-25)12-17(16)21-13-22-20;/h1,3-5,10-13,24-25H,6-9H2,(H,21,22,23);1H
InChIKeyCUXTVYBENQCZOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Didesmethyl Erlotinib Hydrochloride Salt (CAS 183320-12-9): Metabolite Reference Standard for EGFR TKI Bioanalysis


Didesmethyl Erlotinib Hydrochloride Salt (CAS 183320-12-9) is the O-didesmethylated secondary metabolite of erlotinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) [1]. This compound represents a further oxidative demethylation product of the primary active metabolite OSI-420 (desmethyl erlotinib) [2]. It is employed exclusively as an analytical reference standard and metabolite impurity marker in pharmaceutical development and therapeutic drug monitoring (TDM) applications, rather than as a therapeutic agent per se.

Why Didesmethyl Erlotinib Hydrochloride Salt Cannot Be Substituted by Generic Erlotinib or OSI-420 in Analytical Method Validation


In analytical method development and validation for erlotinib bioanalysis, generic substitution of erlotinib or its primary metabolite OSI-420 for the didesmethyl metabolite standard is analytically invalid. These three species exhibit distinct chromatographic retention properties, different mass spectrometric precursor-to-product ion transitions, and non-overlapping validated quantification ranges [1]. Specifically, didesmethyl erlotinib requires quantification in the sub-ng/mL range (0.15–10 ng/mL) compared to the 25–5000 ng/mL range for erlotinib, reflecting its substantially lower circulating plasma concentrations [1]. Use of the incorrect reference standard compromises method accuracy, impairs LOQ determination, and renders impurity profiling non-compliant with ICH Q3A/Q3B and regulatory bioanalytical method validation guidelines.

Quantitative Analytical Differentiation of Didesmethyl Erlotinib Hydrochloride Salt (CAS 183320-12-9) from Parent and Primary Metabolite


Validated Quantification Range Comparison: Didesmethyl Erlotinib vs. Erlotinib vs. OSI-420 in Human Plasma

In a validated LC-MS/MS method for human plasma quantification, didesmethyl erlotinib demonstrates a quantification range of 0.15–10 ng/mL, compared to 0.5–500 ng/mL for OSI-420 and 25–5000 ng/mL for erlotinib [1]. The didesmethyl metabolite is present at plasma concentrations approximately 1-2 orders of magnitude lower than OSI-420, and 2-3 orders of magnitude lower than parent erlotinib [1].

LC-MS/MS Therapeutic Drug Monitoring Bioanalytical Method Validation

Extraction Recovery Efficiency: Didesmethyl Erlotinib (89%) Compared to Erlotinib (89%) and OSI-420 (99%)

In the validated plasma extraction method, didesmethyl erlotinib exhibits a mean extraction recovery of 89%, identical to erlotinib (89%) but lower than the 99% recovery observed for OSI-420 [1]. This differential recovery profile reflects the compound's distinct physicochemical properties relative to the mono-desmethyl metabolite.

Sample Preparation Recovery Efficiency LC-MS/MS

LC-MS/MS Assay Precision and Accuracy: Didesmethyl Erlotinib Demonstrates <14% CV Across Quantification Range

The validated LC-MS/MS method for didesmethyl erlotinib achieved intra- and inter-assay precision and accuracy <14% across the 0.15–10 ng/mL range, comparable to erlotinib (<14%) and superior to OSI-420 at LLOQ (17% CV) [1]. This level of assay precision supports reliable quantification of the low-abundance didesmethyl metabolite in clinical plasma samples.

Assay Validation Precision and Accuracy Bioanalytical Method

Human Liver Microsome (HLM) Metabolite Generation: Didesmethyl Erlotinib as One of 14 Distinct Metabolites

Incubation of erlotinib with human liver microsomes (HLM) generates 14 distinct metabolites, of which didesmethyl erlotinib represents the fully O-didesmethylated species, distinguishable from 13 other metabolites including OSI-420 (O-desmethyl) and three previously unreported metabolites identified in the 2015 study [1]. The method enabled semi-quantitative measurement of 12 metabolites with validated selectivity, precision, and stability [1].

In Vitro Metabolism CYP450 Metabolite Profiling

Analytical Sensitivity Enhancement: Didesmethyl Erlotinib Quantifiable at 0.15 ng/mL LLOQ vs. 25 ng/mL for Erlotinib

The validated method achieves a lower limit of quantification (LLOQ) of 0.15 ng/mL for didesmethyl erlotinib, representing a >160-fold improvement in analytical sensitivity relative to the parent drug erlotinib (LLOQ 25 ng/mL) [1]. This enhanced sensitivity is required because didesmethyl erlotinib circulates at substantially lower concentrations than the parent compound in patient plasma [1].

Lower Limit of Quantification Sensitivity Trace Analysis

Physical Reference Standard Specifications: Melting Point >240°C with Decomposition

Didesmethyl Erlotinib Hydrochloride Salt exhibits a melting point >240°C with decomposition, and is supplied as a pale yellow solid with purity specifications of ≥95% to 98% by TLC, with 1H-NMR and mass spectrometry confirmation of structural identity [1]. The compound demonstrates solubility in DMSO, methanol, and sparingly in water .

Reference Standard Quality Control Physicochemical Characterization

Procurement-Driven Application Scenarios for Didesmethyl Erlotinib Hydrochloride Salt (CAS 183320-12-9)


Therapeutic Drug Monitoring (TDM) of Erlotinib in Non-Small Cell Lung Cancer (NSCLC) Patients

Didesmethyl Erlotinib Hydrochloride Salt serves as an essential calibrator and quality control reference material in validated LC-MS/MS methods for quantifying erlotinib and its metabolites in patient plasma. The Svedberg et al. (2015) method, which quantified didesmethyl erlotinib in the 0.15–10 ng/mL range with <14% precision and 89% recovery, is directly applicable to TDM studies where inter-individual pharmacokinetic variability necessitates accurate metabolite monitoring [1]. The compound's validated LLOQ of 0.15 ng/mL enables detection of this low-abundance metabolite at clinically relevant concentrations.

Regulatory-Compliant Impurity Profiling for Erlotinib API and Finished Pharmaceutical Products

In pharmaceutical quality control, didesmethyl erlotinib hydrochloride salt functions as a specified impurity reference standard for erlotinib drug substance and drug product analysis. The compound's distinct chromatographic retention properties relative to erlotinib (quantification range 25–5000 ng/mL) and OSI-420 (0.5–500 ng/mL) enable unambiguous peak identification in HPLC/LC-MS impurity profiling methods [1]. This application is critical for ANDA submissions and commercial batch release testing compliant with ICH Q3A/Q3B impurity guidelines.

In Vitro Drug Metabolism and CYP450 Reaction Phenotyping Studies

This reference standard is required for accurate identification and semi-quantification of the O-didesmethylated metabolite generated during in vitro metabolism studies using human liver microsomes or recombinant CYP enzymes. The Svedberg et al. (2015) HLM study identified 14 erlotinib metabolites, including didesmethyl erlotinib and three previously unreported species, using didesmethyl erlotinib as an authentic standard for peak confirmation [1]. Procurement of this certified reference material enables unambiguous metabolite assignment in CYP reaction phenotyping and drug-drug interaction (DDI) assessment studies.

Bioanalytical Method Development and Cross-Validation for Clinical Pharmacokinetic Studies

During development and validation of new LC-MS/MS assays for erlotinib pharmacokinetics, didesmethyl erlotinib hydrochloride salt is employed as an analytical standard to establish calibration curves, determine extraction recovery (89% validated), and assess inter-day precision and accuracy (<14% CV) [1]. The compound's 7-minute total run time compatibility on BEH XBridge C18 columns with acetonitrile/ammonium acetate gradient elution supports high-throughput clinical sample analysis workflows [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Didesmethyl Erlotinib Hydrochloride Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.